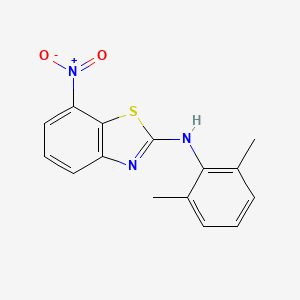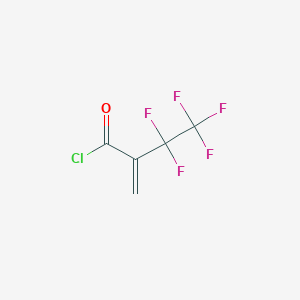
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is an organic compound with the molecular formula C₅H₂ClF₅O. This compound is characterized by the presence of five fluorine atoms, a chlorine atom, and a methylene group attached to a butanoyl chloride backbone. It is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride typically involves the reaction of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl fluoride with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C5H2F5O+SOCl2→C5H2ClF5O+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.
Hydrolysis: The major product is 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid.
Reduction: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Material Science: It is used in the preparation of fluorinated polymers and materials with unique properties.
Biological Research: The compound is employed in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid
- 3,3,4,4,4-Pentafluoro-2-methylidenebutanol
- 3,3,4,4,4-Pentafluoro-2-methylidenebutanamide
Uniqueness
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is unique due to its high reactivity and the presence of multiple fluorine atoms, which impart distinct electronic properties. These properties make it a valuable intermediate in the synthesis of fluorinated compounds and materials.
Propriétés
Numéro CAS |
824411-01-0 |
|---|---|
Formule moléculaire |
C5H2ClF5O |
Poids moléculaire |
208.51 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluoro-2-methylidenebutanoyl chloride |
InChI |
InChI=1S/C5H2ClF5O/c1-2(3(6)12)4(7,8)5(9,10)11/h1H2 |
Clé InChI |
HPHUVENASZQSPB-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)Cl)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


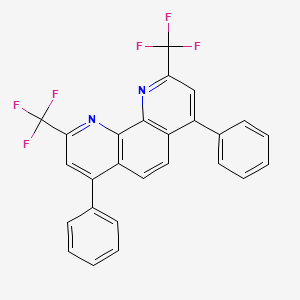


![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
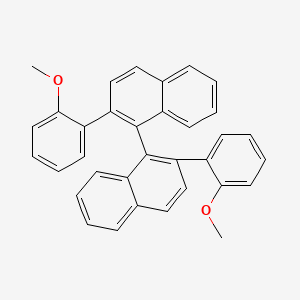

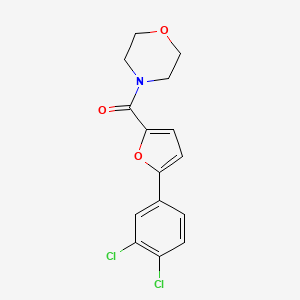
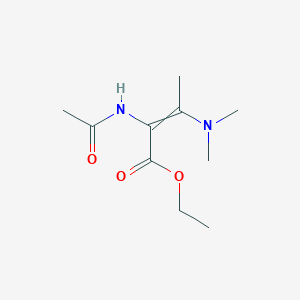


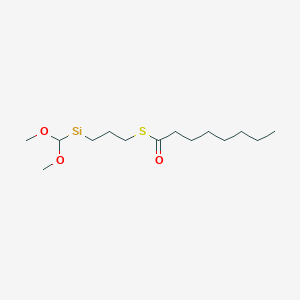
methanone](/img/structure/B14224975.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
